molecular formula C9H17N2O3P B2515633 diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate CAS No. 163626-86-6

diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate

Cat. No.: B2515633
CAS No.: 163626-86-6
M. Wt: 232.22
InChI Key: JZGPNLJWFFGNJK-UHFFFAOYSA-N
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Description

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is a chemical compound of interest in organic and medicinal chemistry research due to its hybrid structure incorporating a phosphonate ester and a pyrazole heterocycle. The pyrazole ring is a privileged scaffold in drug discovery, well-documented for its diverse pharmacological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties . This makes such structures valuable building blocks in the design and synthesis of novel bioactive molecules. The phosphonate functional group is often utilized in organic synthesis as a key intermediate. It can act as a precursor to phosphonic acid analogs, which are isosteres of biologically relevant phosphate esters and can serve as enzyme inhibitors or in the development of nucleotide analogs. Researchers may employ this compound in various synthetic transformations, such as Horner-Wadsworth-Emmons reactions, to introduce a phosphonate-containing side chain into more complex molecular architectures. The specific research applications and mechanism of action for this compound are subject to ongoing investigation in research settings. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(diethoxyphosphorylmethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2O3P/c1-4-13-15(12,14-5-2)8-9-6-7-10-11(9)3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGPNLJWFFGNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=NN1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method includes the use of 1-methyl-1H-pyrazole-5-carbaldehyde as a starting material. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then purified to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding phosphonate oxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding phosphine derivative.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity
Research indicates that compounds containing pyrazole moieties, such as diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate, exhibit significant antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals and enhance the activity of antioxidant enzymes, such as catalase and glutathione peroxidase, thereby preventing oxidative stress-related damage in biological systems .

1.2 Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .

Pharmacological Research

2.1 5-Lipoxygenase Inhibition
The compound has been investigated for its role as a 5-lipoxygenase inhibitor, which is relevant in inflammatory conditions. Inhibition of this enzyme can lead to reduced production of leukotrienes, mediators involved in asthma and other inflammatory diseases .

Case Study: Inhibition Studies
In a comparative analysis, this compound showed significant inhibition of 5-lipoxygenase activity in cellular models, suggesting its potential utility in developing anti-inflammatory drugs .

Synthesis and Functionalization

3.1 Synthesis Techniques
The synthesis of this compound involves several methods, including the use of phosphonylation reactions with appropriate pyrazole derivatives. These synthetic pathways have been optimized to improve yields and reduce reaction times through microwave-assisted techniques .

Material Science Applications

4.1 Polymer Chemistry
this compound has potential applications in polymer chemistry as a building block for creating phosphonate-containing polymers. These materials can exhibit enhanced thermal stability and flame retardancy, making them suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antioxidant ActivityScavenging free radicalsEnhanced antioxidant enzyme activity observed
Antimicrobial ActivityInhibition of bacterial growthEffective against MRSA with comparable MICs
5-Lipoxygenase InhibitionAnti-inflammatory potentialSignificant inhibition observed in cell models
Polymer ChemistryBuilding block for phosphonate polymersImproved thermal stability and flame retardancy

Mechanism of Action

The mechanism of action of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Esters

Structural Analogues with Aromatic Substitutents

Several diethyl phosphonate derivatives with aromatic substituents have been synthesized and characterized (). Key examples include:

Compound Name Substituent R-Group Synthesis Time (min) Yield (%) Melting Point (°C)
Diethyl [(4-Chloro-2-nitrophenyl amino)methyl]phosphonate (Compound 9) 4-Chloro-2-nitroaniline 180 70 187.4
Diethyl [(Phenyl amino)(phenyl)methyl]phosphonate (Compound 14) Phenylamino-phenyl 90 73 77
Target Compound 1-Methylpyrazole-5-ylmethyl - - -
  • Key Differences: The target compound’s pyrazole ring introduces enhanced electron-withdrawing effects compared to nitro or methoxy groups in analogues like Compound 9 or 13. This likely affects its acidity (pKa of the α-proton) and reactivity in HWE reactions .

Heterocyclic Phosphonates

  • Triazole-Based Phosphonates : Tripolszky et al. (2020) synthesized 1,2,3-triazol-5-yl-phosphonates with cytotoxic and antibacterial activity . These compounds differ in their heterocyclic core (triazole vs. pyrazole), which alters their hydrogen-bonding capacity and biological interactions. For example, triazole-phosphonates showed IC₅₀ values <10 µM against cancer cells, whereas the target compound’s bioactivity remains unexplored in the provided evidence.
  • Benzimidazole-Based Phosphonates: A benzimidazole-phosphonate derivative () demonstrated utility in enantioselective synthesis of α-aminophosphonates, leveraging the basicity of the benzimidazole nitrogen for catalysis. In contrast, the target compound’s pyrazole nitrogen is less basic, limiting its use in similar catalytic roles .

Reactivity in HWE Reactions

The target compound’s pyrazole substituent likely stabilizes the ylide intermediate in HWE reactions more effectively than electron-donating groups (e.g., methoxy in Compound 10). This enhances its utility in synthesizing α,β-unsaturated aldehydes . In contrast, nitro-substituted phosphonates (e.g., Compound 9) may require harsher conditions due to reduced ylide stability.

Physicochemical and Application-Based Differences

Solubility and Crystallinity

  • The pyrazole ring in the target compound may improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to highly crystalline nitro-substituted analogues .
  • Hydrogen-bonding patterns in crystals () differ significantly: nitro groups form stronger intermolecular interactions than pyrazole’s moderate H-bond acceptors.

Biological Activity

Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is a phosphonate derivative that has gained attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C9_9H17_{17}N2_2O3_3P
  • Molecular Weight : 232.22 g/mol
  • CAS Number : 163626-86-6

This compound features a pyrazole ring, which is known for contributing to various pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with phosphonic acid derivatives. The method may vary, but it often includes the use of coupling agents or catalysts to facilitate the reaction. The resulting compound is characterized through spectroscopic methods including NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Growth Inhibition : Compounds containing the pyrazole moiety have shown significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50_{50} values ranging from 2.43 to 14.65 µM .
CompoundCell LineIC50_{50} (µM)
This compoundMDA-MB-2312.43 - 7.84
This compoundHepG24.98 - 14.65

The anticancer effects are attributed to several mechanisms:

  • Microtubule Destabilization : Some pyrazole derivatives inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : Studies have demonstrated that these compounds can enhance caspase activity, indicating their role in inducing apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity:

  • Bacterial Inhibition : The compound has been tested against various pathogenic bacteria and has shown promising results comparable to standard antibiotics .
MicroorganismActivity
Escherichia coliEffective
Staphylococcus aureusEffective
Candida albicansModerate

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Studies : A study evaluated the effects of a series of pyrazole compounds on tumor growth in vivo, demonstrating significant tumor reduction in treated groups compared to controls .
  • Antimicrobial Trials : Another study assessed the antimicrobial properties of this compound against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent .

Q & A

Basic Research Questions

Q. What regioselective synthesis methods are employed for diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under click chemistry conditions. Key steps include:

  • Preparing precursors like diethyl (azido(benzamido)methyl)phosphonate and 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives.
  • Optimizing reaction temperature (typically 25–60°C), solvent (e.g., DMF/water mixtures), and catalyst loading (CuI or CuSO₄/sodium ascorbate) to achieve >90% regioselectivity for the 1,4-triazole isomer .
    • Validation : ¹H/¹³C NMR and 2D-COSY/HMBC spectra confirm regiochemistry by correlating proton environments with heterocyclic substituents .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : ¹H/³¹P NMR identifies phosphonate integration (δ ~1.3–1.5 ppm for CH₂ groups) and pyrazole proton splitting patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (e.g., P=O ~1.48 Å) and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for phosphonate derivatives?

  • Case Study : Discrepancies in pyrazole ring puckering (NMR vs. X-ray) may arise from dynamic effects in solution.

  • Mitigation : Variable-temperature NMR (VT-NMR) monitors conformational equilibria, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) compare optimized geometries with crystallographic data .
  • Validation : Overlay of experimental and computed structures using ORTEP-3 graphical tools ensures consistency in bond angles/torsions .

Q. What computational strategies predict the bioactivity of this compound in enzyme inhibition studies?

  • In Silico Workflow :

  • Molecular Docking : AutoDock Vina or Glide assesses binding affinity to targets like acetylcholinesterase (PDB: 4EY7). Phosphonate groups often coordinate catalytic serine residues .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD <2 Å over 100 ns trajectories) .
  • QSAR Models : Hammett σ constants correlate substituent effects (e.g., pyrazole methyl groups) with IC₅₀ values .

Q. What safety and environmental assessments are critical for handling this compound in lab settings?

  • Toxicological Screening :

  • Ames Test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100 (±S9 metabolic activation) .
  • Ecotoxicity : Soil mobility (Koc ~9.7) and biodegradability (OECD 301F) determine environmental persistence .
    • Handling Protocols : Use fume hoods for synthesis (phosphonate volatility) and LC-MS for trace impurity analysis (e.g., residual azide precursors) .

Q. How are hydrogen-bonding networks in phosphonate crystals analyzed to guide supramolecular design?

  • Graph Set Analysis : Etter’s notation (e.g., D(2) motifs) classifies H-bond patterns (e.g., R₂²(8) rings between phosphonate O and pyrazole CH) .
  • Packing Analysis : Mercury software quantifies void volumes (<5% in pyrazole derivatives) and π-stacking interactions (3.5–4.0 Å interplanar distances) .

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